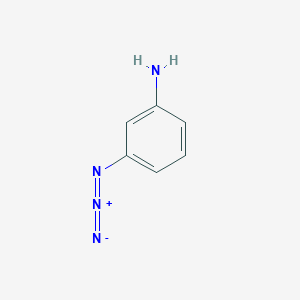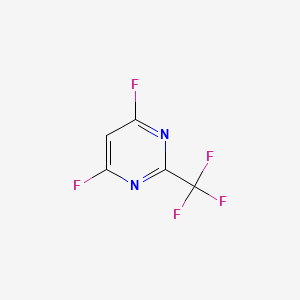
1-bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene (C7H3BrF4NO2) is a halogenated aromatic compound that is widely used in laboratory experiments and scientific research. It is a versatile compound that can be used in a variety of applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene is used in a variety of scientific research applications, including drug synthesis, organic synthesis, and materials science. In drug synthesis, the compound can be used to synthesize a variety of drugs, such as anti-inflammatory drugs and antibiotics. In organic synthesis, the compound can be used to synthesize a variety of organic compounds, such as polymers and dyes. In materials science, the compound can be used to synthesize a variety of materials, such as polymers, coatings, and adhesives.
Wirkmechanismus
1-Bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene acts as a nucleophile in the reaction, attacking the electrophilic center of the reactant molecules. The reaction proceeds through a series of steps, including the formation of a cationic intermediate, the elimination of a proton, and the formation of the desired product.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, reduce inflammation, and inhibit the growth of bacteria. It has also been shown to have anti-fungal, anti-viral, and anti-parasitic properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-Bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene is a versatile compound with a variety of advantages and limitations for lab experiments. It is a relatively stable compound, with a low toxicity level, and is easy to handle and store. However, it is a reactive compound and can be dangerous when handled improperly.
Zukünftige Richtungen
1-Bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene has a variety of potential future directions, including further research into its biochemical and physiological effects, development of new synthetic methods, and applications in the fields of drug synthesis and materials science. Additionally, further research into the compound’s mechanism of action and its reactivity in different environments could lead to new applications.
Synthesemethoden
1-Bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene can be synthesized from the reaction between 4-nitrobenzaldehyde and bromo-2,2,2-trifluoro-1-ethanol in the presence of a catalytic amount of trifluoromethanesulfonic acid. The reaction is carried out in an inert atmosphere, such as argon, and at room temperature. The reaction yields this compound as the major product.
Eigenschaften
IUPAC Name |
1-bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO3/c8-3-1-6(16-7(10,11)12)5(13(14)15)2-4(3)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKNBJOLGKBVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)OC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{5-fluoro-4-[4-(3-methoxypropoxy)phenyl]pyrimidin-2-yl}-N-{3-methyl-1-azabicyclo[2.2.2]octan-3-yl}piperidine-4-carboxamide](/img/structure/B6599899.png)


![ethyl 2-{[(4-nitrophenoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6599934.png)

![2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B6599944.png)




![8-bromo-6-(2,6-dichlorophenyl)-2-(methylsulfanyl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6599984.png)
![methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B6599987.png)